

# Cycloheptylmethanamine Hydrochloride: A Technical Guide to its Physicochemical Properties

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## Compound of Interest

**Compound Name:** Cycloheptylmethanamine Hydrochloride

**Cat. No.:** B030191

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## Introduction

**Cycloheptylmethanamine hydrochloride** is a primary amine hydrochloride salt featuring a cycloheptyl moiety. As with many amine hydrochlorides, it holds potential as a building block in medicinal chemistry and drug development due to the versatile reactivity of the amino group and the lipophilic nature of the cycloheptyl ring. A thorough understanding of its physical properties is paramount for its effective use in synthesis, formulation, and biological screening.

This technical guide provides a comprehensive overview of the core physical properties of **Cycloheptylmethanamine Hydrochloride**. In the absence of extensive experimentally derived data in publicly accessible literature, this guide combines predicted values from computational models with established analytical methodologies for their determination. This approach offers researchers a robust framework for anticipating the compound's behavior and for designing rigorous experimental validation protocols.

## Molecular and Physicochemical Profile

A foundational aspect of understanding any chemical entity is its fundamental molecular and physical data. The following table summarizes the key identifiers and predicted

physicochemical properties of **Cycloheptylmethanamine Hydrochloride**. It is crucial to note that the quantitative properties are computationally predicted and should be confirmed by experimental analysis.

Property	Value	Source/Method
Chemical Name	Cycloheptylmethanamine Hydrochloride	IUPAC
Synonyms	(Cycloheptylmethyl)amine hydrochloride	-
CAS Number	30114-41-9	-
Molecular Formula	C <sub>8</sub> H <sub>18</sub> ClN	-
Molecular Weight	163.69 g/mol	Calculated
Predicted Melting Point	225-235 °C	Prediction
Predicted Boiling Point	Not available (decomposes)	Prediction
Predicted Water Solubility	Soluble	Prediction
Predicted LogP	2.3	Prediction

Note: Predicted values are generated from computational algorithms and are intended for estimation purposes. Experimental verification is strongly recommended.

## Structural Representation

The molecular structure of **Cycloheptylmethanamine Hydrochloride** is fundamental to its physical and chemical properties. The following diagram illustrates the connectivity of the atoms.

Caption: 2D representation of **Cycloheptylmethanamine Hydrochloride**.

## Experimental Determination of Physical Properties

To ensure scientific integrity and for use in regulated environments, the predicted physical properties must be validated through experimental determination. The following section outlines

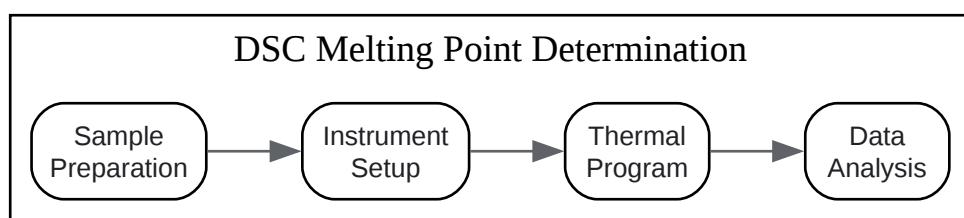
standard protocols for key physical properties.

## Melting Point Determination by Differential Scanning Calorimetry (DSC)

**Rationale:** DSC is a highly accurate and reproducible method for determining the melting point and purity of a crystalline solid. It measures the difference in heat flow between a sample and a reference as a function of temperature. The melting point is observed as an endothermic peak on the DSC thermogram.

**Experimental Protocol:**

- **Sample Preparation:** Accurately weigh 1-3 mg of **Cycloheptylmethanamine Hydrochloride** into a standard aluminum DSC pan.
- **Instrument Setup:** Place the sample pan and an empty reference pan into the DSC cell.
- **Thermal Program:**
  - Equilibrate the cell at 25 °C.
  - Ramp the temperature from 25 °C to 250 °C at a rate of 10 °C/min under a nitrogen atmosphere.
- **Data Analysis:** The onset of the endothermic peak is taken as the melting point. The peak area can be used to calculate the enthalpy of fusion.



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**Caption:** Workflow for melting point determination using DSC.

## Aqueous Solubility Assessment

**Rationale:** Solubility is a critical parameter for drug development, impacting bioavailability and formulation. As an amine hydrochloride, the compound is expected to be water-soluble. A simple, yet effective, method for initial assessment is the shake-flask method.

**Experimental Protocol:**

- Preparation of Saturated Solution: Add an excess amount of **Cycloheptylmethanamine Hydrochloride** to a known volume of deionized water in a sealed vial.
- Equilibration: Agitate the vial at a constant temperature (e.g., 25 °C) for 24 hours to ensure equilibrium is reached.
- Sample Collection and Analysis:
  - Allow the solution to stand until the excess solid has settled.
  - Carefully withdraw a known volume of the supernatant.
  - Filter the aliquot through a 0.45 µm filter to remove any undissolved solid.
  - Determine the concentration of the dissolved compound using a suitable analytical technique, such as HPLC-UV or quantitative NMR.
- Calculation: The solubility is expressed as mg/mL or mol/L.

## Spectroscopic Characterization

Spectroscopic techniques provide invaluable information about the molecular structure and functional groups present in a compound.

### **<sup>1</sup>H Nuclear Magnetic Resonance (NMR) Spectroscopy**

**Expected Spectral Features:** The <sup>1</sup>H NMR spectrum of **Cycloheptylmethanamine Hydrochloride** in a solvent like D<sub>2</sub>O is expected to show characteristic signals for the cycloheptyl and aminomethyl protons.

- Cycloheptyl Protons: A series of broad, overlapping multiplets are expected in the region of 1.2-1.8 ppm. The complexity arises from the conformational flexibility of the seven-membered ring and the diastereotopic nature of the methylene protons.
- Methine Proton (CH-CH<sub>2</sub>N): A multiplet is expected around 1.9-2.2 ppm.
- Aminomethyl Protons (CH<sub>2</sub>-N): A doublet is anticipated around 2.8-3.1 ppm, deshielded due to the adjacent positively charged nitrogen atom.
- Amine Protons (N<sup>+</sup>H<sub>3</sub>): In a non-deuterated solvent like DMSO-d<sub>6</sub>, a broad singlet would be expected around 8.0-9.0 ppm. In D<sub>2</sub>O, this signal will exchange with the solvent and will not be observed.

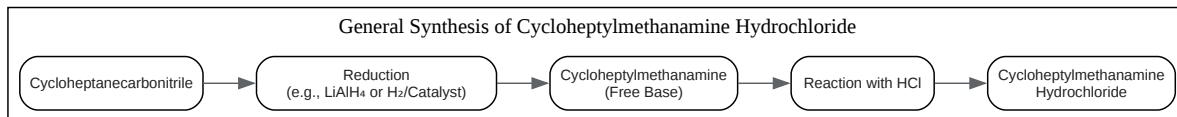
## Fourier-Transform Infrared (FTIR) Spectroscopy

Expected Spectral Features: The FTIR spectrum provides information about the vibrational modes of the functional groups. For **Cycloheptylmethanamine Hydrochloride**, the following characteristic absorption bands are expected.[1][2]

- N<sup>+</sup>-H Stretching: A broad and strong absorption band is expected in the region of 3200-2800 cm<sup>-1</sup>, characteristic of the ammonium salt.[1][2]
- C-H Stretching: Sharp peaks for the aliphatic C-H stretching of the cycloheptyl and methylene groups will appear between 3000-2850 cm<sup>-1</sup>.[2]
- N-H Bending: An absorption band around 1600-1500 cm<sup>-1</sup> is characteristic of the asymmetric and symmetric bending of the -NH<sub>3</sub><sup>+</sup> group.[1]
- C-N Stretching: A weaker absorption may be observed in the 1250-1020 cm<sup>-1</sup> region.[2]

## Synthesis Outline

A common synthetic route to cycloalkylmethanamine hydrochlorides involves the reduction of the corresponding nitrile followed by salt formation.[3]



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Caption: A plausible synthetic pathway for **Cycloheptylmethanamine Hydrochloride**.

## Conclusion

This technical guide provides a detailed overview of the key physical properties of **Cycloheptylmethanamine Hydrochloride**, addressing the needs of researchers and drug development professionals. While experimentally determined data is currently limited in the public domain, the combination of predictive modeling and established analytical protocols presented herein offers a solid foundation for working with this compound. The provided methodologies for experimental determination are crucial for validating the predicted properties and for generating the robust data required for regulatory submissions and advanced research applications. As a Senior Application Scientist, I recommend that any research or development involving **Cycloheptylmethanamine Hydrochloride** begins with the experimental confirmation of these fundamental physical properties.

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